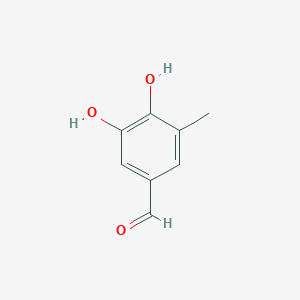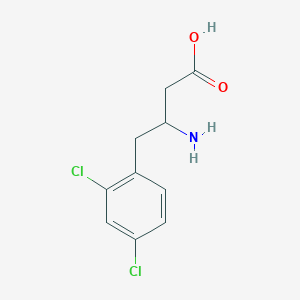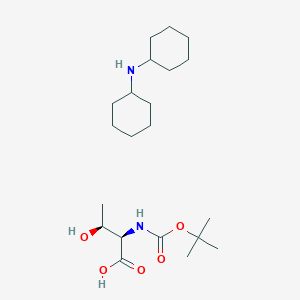
Disperse Violet S press cake
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disperse Violet S press cake is a synthetic dye used primarily for coloring synthetic fibers such as polyester, acetate, and nylon. It is known for its vibrant violet hue and is part of the disperse dye family, which are non-ionic dyes with low water solubility. These dyes are typically used for dyeing hydrophobic fibers, which do not easily absorb water.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Disperse Violet S press cake involves several steps, including the synthesis of the dye itself and the formation of the press cake. The dye is synthesized through a series of chemical reactions, often starting with the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis followed by purification and isolation of the dye. The dye is then mixed with dispersing agents and ground to a fine particle size to form a stable dispersion. The resulting mixture is filtered and pressed to remove excess water, forming the press cake. This process ensures that the dye is in a suitable form for use in dyeing applications.
化学反应分析
Types of Reactions
Disperse Violet S press cake undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the dye’s color and solubility.
Substitution: The aromatic rings in the dye can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce leuco compounds. Substitution reactions can introduce new functional groups, altering the dye’s properties.
科学研究应用
Disperse Violet S press cake has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings.
作用机制
The mechanism by which Disperse Violet S press cake exerts its effects involves the interaction of the dye molecules with the fibers being dyed. The dye molecules are small and non-ionic, allowing them to penetrate the hydrophobic fibers and form stable interactions. The dyeing process typically involves heating the dye-fiber mixture to facilitate the diffusion of dye molecules into the fiber matrix. The molecular targets and pathways involved in this process include the hydrophobic interactions between the dye and the fiber, as well as any chemical bonds that may form during the dyeing process.
相似化合物的比较
Disperse Violet S press cake can be compared with other disperse dyes, such as Disperse Red 167 and Disperse Orange 155. These dyes share similar properties, including low water solubility and suitability for dyeing hydrophobic fibers. this compound is unique in its specific color properties and the particular chemical structure that gives rise to its vibrant violet hue. Other similar compounds include Disperse Blue 56 and Disperse Yellow 54, which also have distinct color properties and applications.
属性
分子式 |
C13H14ClN5O4S |
|---|---|
分子量 |
371.80 g/mol |
IUPAC 名称 |
2-[3-chloro-N-(2-hydroxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C13H14ClN5O4S/c14-10-7-9(18(3-5-20)4-6-21)1-2-11(10)16-17-13-15-8-12(24-13)19(22)23/h1-2,7-8,20-21H,3-6H2 |
InChI 键 |
MTRLHOGNRUIVOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=NC=C(S2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12281919.png)
![(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12281920.png)
![3,4,5-Trihydroxy-6-[[8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12281926.png)
![1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12281930.png)




![Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12281969.png)


![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)

![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B12282008.png)
